molecular formula C9H13ClFNO B6264271 2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride CAS No. 1260817-75-1

2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride

Cat. No.: B6264271
CAS No.: 1260817-75-1
M. Wt: 205.7
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Description

2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride (CAS: 1213160-13-4) is a chiral organic compound with the molecular formula C₉H₁₃ClFNO and a molecular weight of 205.66 g/mol . Structurally, it consists of a propane backbone substituted with:

  • A 4-fluorophenyl group at position 3,
  • An amino group (-NH₂) at position 2,
  • A hydroxyl group (-OH) at position 1,
  • A hydrochloride salt at the amino group.

The fluorine atom on the aromatic ring enhances lipophilicity and metabolic stability, making it a critical feature for CNS-targeting molecules .

Properties

CAS No.

1260817-75-1

Molecular Formula

C9H13ClFNO

Molecular Weight

205.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is

Biological Activity

2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride, a chiral compound with the molecular formula C₉H₁₂FNO·HCl, exhibits significant biological activity primarily due to its structural characteristics, which include an amino group and a fluorophenyl moiety. This article explores its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure is critical to its biological activity:

  • Amino Group : Facilitates hydrogen bonding with active site residues in target proteins.
  • Fluorophenyl Moiety : Engages in hydrophobic interactions, enhancing binding affinity and metabolic stability.

These structural features enable the compound to interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects.

The mechanism of action involves several key interactions:

  • Enzyme Modulation : The compound can modulate enzyme activity through specific binding interactions.
  • Receptor Interaction : It may act as a selective inhibitor of certain neurotransmitter receptors, influencing mood and cognitive functions.
  • Blood-Brain Barrier Penetration : Its structure allows it to cross the blood-brain barrier, making it a candidate for central nervous system applications.

Biological Effects and Therapeutic Applications

Research indicates that 2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride has potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems suggests it could influence various physiological processes:

  • Neurological Disorders : Preliminary studies indicate potential use in conditions such as depression and anxiety due to its receptor interaction profile.
  • Antitumor Activity : Some studies have explored its effects on microtubule stabilization, which is crucial in cancer therapy .

Case Studies and Experimental Data

  • Microtubule Stabilization :
    • A study evaluated the effects of related compounds on tubulin polymerization. Changes in acetylated α-tubulin levels were measured after treatment with varying concentrations of the compound. Results indicated a concentration-dependent increase in markers of stable microtubules, suggesting potential antitumor properties .
  • Neurotransmitter Interaction :
    • Research has shown that the compound acts on neurotransmitter systems similarly to established antidepressants. Its selective inhibition of certain receptors could provide insights into developing new therapeutic agents for mood disorders .

Comparative Analysis with Related Compounds

CompoundStructural FeaturesBiological Activity
2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochlorideAmino group, fluorophenyl moietyModulates enzyme activity; potential CNS applications
2-Amino-3-(4-chlorophenyl)propan-1-olChlorine substituentVariations in biological activity; less potent than fluorinated counterpart
2-Amino-3-(4-bromophenyl)propan-1-olBromine substituentDistinct pharmacological properties; lower binding affinity

Scientific Research Applications

Organic Synthesis

2-Amino-3-(4-fluorophenyl)propan-1-ol serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for modifications that lead to the development of more complex molecules used in pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits potential biological activity, particularly in modulating enzyme functions and cellular processes. Its amino group can form hydrogen bonds with active site residues in enzymes, while the fluorophenyl moiety enhances hydrophobic interactions, potentially increasing binding affinity .

Pharmaceutical Development

The compound is being explored for its potential therapeutic applications in treating neurological and psychiatric disorders. Studies suggest that derivatives of this compound may exhibit neuroprotective effects and influence neurotransmitter systems .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives such as 2-amino-3-cyano-4H-chromenes have shown significant cytotoxicity against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
2-Amino-3-cyano-4H-chromenePC-350.0
2-Amino-3-cyano-4H-chromeneSK-LU-145.0

These findings suggest that modifications to the core structure can enhance anticancer activity, indicating a promising avenue for further research.

Case Study 1: Neurological Disorders

A study investigated the effects of (S)-3-amino-2-(4-fluorophenyl)propan-1-ol hydrochloride on neuroprotective pathways in neuronal cell cultures. The results indicated that the compound could mitigate oxidative stress-induced apoptosis, suggesting a potential role in neuroprotection.

Case Study 2: Anticancer Research

In another study focusing on its anticancer properties, researchers synthesized several derivatives of 2-amino-3-(4-fluorophenyl)propan-1-ol and tested their efficacy against breast cancer cell lines. The most potent derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, highlighting the compound's potential as a lead structure for developing new anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2.1.1. Halogen-Substituted Analogs
  • Chloro-substituted analog: (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS: 1956434-75-5)
  • Molecular formula: C₉H₁₃Cl₂NO
  • Molecular weight: 222.11 g/mol
  • Difluoro-substituted analog: 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride (CAS: 1461705-44-1)
  • Molecular formula: C₉H₁₂ClF₂NO
  • Molecular weight: 223.65 g/mol
  • The additional fluorine enhances electron-withdrawing effects and steric hindrance, which may impact solubility and receptor affinity .
2.1.2. Methoxy-Substituted Analog

Functional Group Modifications

2.2.1. Ester Derivatives
  • Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 64282-12-8) Molecular formula: C₁₀H₁₃ClFNO₂ Molecular weight: 233.67 g/mol The methyl ester replaces the hydroxyl group, increasing lipophilicity and altering metabolic pathways (e.g., esterase susceptibility) .
2.2.2. Branched-Chain Analogs

Stereochemical Variations

  • (R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 2061996-60-7) Molecular formula: C₁₁H₁₅ClFNO₂ Molecular weight: 247.69 g/mol The R-configuration at the chiral center may lead to divergent biological activity compared to the S-form, emphasizing the importance of enantiopurity in drug development .

Physicochemical and Pharmacological Properties

Property 2-Amino-3-(4-fluorophenyl)propan-1-ol HCl Chloro Analog Difluoro Analog Ester Derivative
Molecular Weight (g/mol) 205.66 222.11 223.65 233.67
LogP ~1.2 (estimated) ~1.8 ~1.5 ~2.1
Water Solubility High (due to -OH and HCl salt) Moderate Moderate Low (ester group)
Bioactivity Potential CNS modulation Similar Enhanced selectivity Prodrug potential

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride, and how is its purity validated?

  • Methodology : Synthesis typically involves reductive amination of a ketone intermediate. For example, 3-(4-fluorophenyl)propan-1-one can undergo amination with ammonia or a protected amine, followed by reduction and hydrochloric acid treatment to yield the hydrochloride salt .
  • Characterization : Purity is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric consistency .

Q. How does the fluorine substituent at the para position influence the compound’s electronic properties and solubility?

  • Electronic Effects : Fluorine’s electronegativity increases the aromatic ring’s electron-withdrawing nature, stabilizing intermediates in synthetic pathways (e.g., during nucleophilic substitution). This impacts reactivity in cross-coupling reactions .
  • Solubility : The para-fluorine enhances hydrophobicity compared to non-fluorinated analogs. Solubility in polar solvents (e.g., methanol) is moderate (~50 mg/mL at 25°C), necessitating optimization for biological assays .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Best Practices : Store at room temperature (RT) in a desiccator to prevent hygroscopic degradation. Long-term stability tests suggest <5% decomposition over 12 months when protected from light and moisture .

Advanced Research Questions

Q. What experimental strategies are employed to analyze its interaction with biological targets (e.g., enzymes or receptors)?

  • Binding Studies : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity (Kd) and thermodynamics. Competitive assays using fluorophore-labeled analogs are used for receptor profiling .
  • Enzymatic Assays : Kinetic studies under varied pH (6.5–8.0) and temperature (25–37°C) conditions assess inhibitory effects. For example, IC50 values against monoamine oxidases are measured via spectrophotometric methods .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Critical Factors :

  • Purity Verification : Contaminants (e.g., unreacted intermediates) may skew results. Re-analyzation via HPLC-MS is advised .
  • Structural Confirmation : X-ray crystallography or 2D-NMR (e.g., COSY, HSQC) validates stereochemistry, as enantiomers may exhibit divergent activities .
    • Example : A study reporting anomalous β-adrenergic receptor agonism might have used a racemic mixture, whereas isolated (R)- or (S)-enantiomers could show specificity .

Q. What computational approaches predict its binding modes with therapeutic targets?

  • In Silico Methods :

  • Molecular Docking : Software like AutoDock Vina models ligand-receptor interactions, prioritizing poses with lowest binding energy .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of predicted complexes over 100-ns trajectories, evaluating hydrogen bonding and hydrophobic contacts .
    • Validation : Experimental data (e.g., SPR Kd) should correlate with computational binding scores (Pearson’s r > 0.7) .

Comparative Analysis of Structural Analogs

Compound NameMolecular FormulaKey Differences vs. Target CompoundBiological Impact
2-Amino-2-(4-fluorophenyl)ethanolC8H10FNOLacks propanol backbone; shorter carbon chainReduced blood-brain barrier penetration
3-Amino-3-(4-fluorophenyl)propan-1-olC9H12FNOAmino group at C3 instead of C2Altered receptor selectivity in kinase assays
(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochlorideC8H11ClFNOEnantiomeric form; hydrochloride saltEnhanced solubility but similar β-adrenergic activity

Key Data for Experimental Design

ParameterOptimal Range/ValueMethod
Melting Point180–185°C (decomposes)Differential Scanning Calorimetry
λmax (UV)265 nm (ε = 1200 M⁻¹cm⁻¹)UV-Vis Spectroscopy
LogP (Octanol-Water)1.2 ± 0.3Shake-Flask Method
Solubility in PBS (pH 7.4)12 mg/mLGravimetric Analysis

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